![molecular formula C9H12N2O3 B14233728 [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate CAS No. 403729-90-8](/img/structure/B14233728.png)
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate typically involves the reaction of 2-(hydroxymethyl)pyridine with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: The major product is [2-(carboxymethyl)pyridin-3-yl] N,N-dimethylcarbamate.
Reduction: The major product is [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylamine.
Substitution: The major products vary depending on the substituent introduced.
科学的研究の応用
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of metabolic processes and signal transduction pathways.
類似化合物との比較
Similar Compounds
- [2-(hydroxymethyl)pyridin-3-yl] N,N-diethylcarbamate
- [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylthiocarbamate
- [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylurea
Uniqueness
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its carbamate group provides stability and resistance to hydrolysis, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
403729-90-8 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC名 |
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-11(2)9(13)14-8-4-3-5-10-7(8)6-12/h3-5,12H,6H2,1-2H3 |
InChIキー |
IEDDELXMBQXJGD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


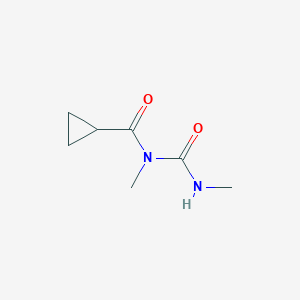
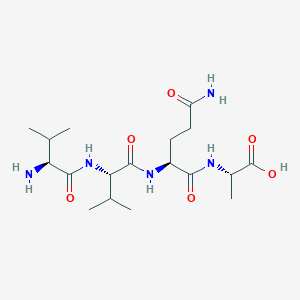
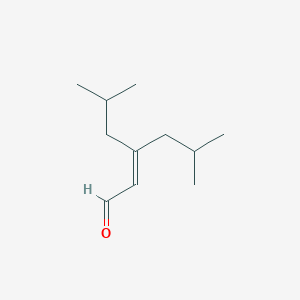



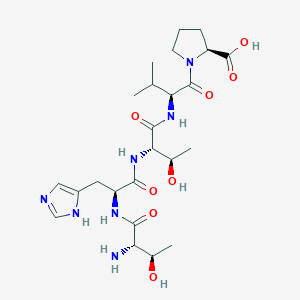
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
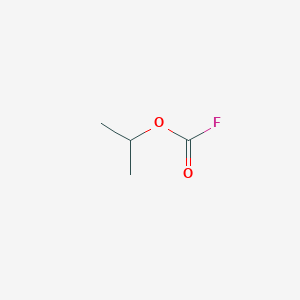
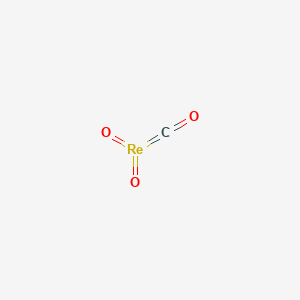
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
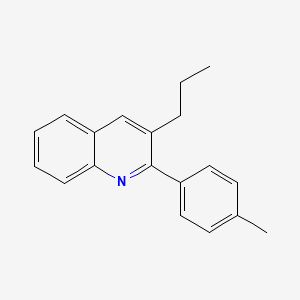
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
